molecular formula C16H22N6O3 B14002920 4-(4-Ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine CAS No. 5730-46-1

4-(4-Ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine

Cat. No.: B14002920
CAS No.: 5730-46-1
M. Wt: 346.38 g/mol
InChI Key: MDKRLYMUWKHIQL-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of PYRIMIDO[4,5-D]PYRIMIDINE,4-ETHOXY-2,7-DI-4-MORPHOLINYL- can be achieved through various synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) . Industrial production methods typically involve large-scale synthesis using these or similar routes, optimized for yield and purity.

Chemical Reactions Analysis

PYRIMIDO[4,5-D]PYRIMIDINE,4-ETHOXY-2,7-DI-4-MORPHOLINYL- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the ethoxy and morpholinyl substituents .

Mechanism of Action

The mechanism of action of PYRIMIDO[4,5-D]PYRIMIDINE,4-ETHOXY-2,7-DI-4-MORPHOLINYL- involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of cAMP-phosphodiesterase, which plays a role in regulating intracellular levels of cyclic AMP (cAMP). By inhibiting this enzyme, the compound can modulate various cellular processes, including platelet aggregation and vascular smooth muscle relaxation . Additionally, it supports adenosine inhibition of thrombocytopenia and enhances the biosynthesis of prostacyclin (PGI2), contributing to its anti-inflammatory and antihypertensive effects .

Properties

CAS No.

5730-46-1

Molecular Formula

C16H22N6O3

Molecular Weight

346.38 g/mol

IUPAC Name

4-(4-ethoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine

InChI

InChI=1S/C16H22N6O3/c1-2-25-14-12-11-17-15(21-3-7-23-8-4-21)18-13(12)19-16(20-14)22-5-9-24-10-6-22/h11H,2-10H2,1H3

InChI Key

MDKRLYMUWKHIQL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=NC(=NC=C21)N3CCOCC3)N4CCOCC4

Origin of Product

United States

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